1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The presence of a chlorine atom, a cyclopropyl group, and a methyl group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditionsIndustrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments to ensure consistency and scalability .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorine atom in the compound can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Scientific Research Applications
Biology: The compound exhibits significant biological activity, making it a valuable tool in the study of biological processes and pathways. It has been used in the development of bioactive molecules and probes for biological research.
Medicine: Due to its potential therapeutic properties, this compound has been investigated for its role in drug discovery and development. It has shown promise as an inhibitor of specific enzymes and receptors, making it a candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- can be compared with other similar compounds in the pyrrolopyridine family:
1H-Pyrrolo[2,3-b]pyridine: The parent compound without the chlorine, cyclopropyl, and methyl substituents. It serves as a fundamental scaffold for the synthesis of various derivatives.
6-Chloro-1H-pyrrolo[3,2-b]pyridine: A closely related compound with a similar structure but differing in the position of the chlorine atom and the absence of the cyclopropyl and methyl groups.
1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde:
The unique combination of substituents in 1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl- contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
6-chloro-1-cyclopropyl-3-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H11ClN2/c1-7-6-14(8-2-3-8)11-9(7)4-5-10(12)13-11/h4-6,8H,2-3H2,1H3 |
InChI Key |
VXKATCHNTQKANV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C2=C1C=CC(=N2)Cl)C3CC3 |
Origin of Product |
United States |
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